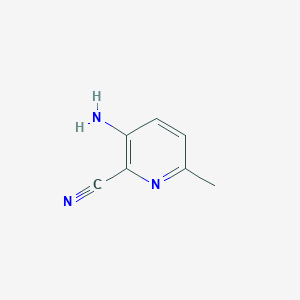

3-Amino-6-methylpicolinonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHNVXIVNYTMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442631 | |

| Record name | 3-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-93-9 | |

| Record name | 3-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Picolinonitrile Chemistry

Picolinonitrile, also known as 2-cyanopyridine, is a derivative of pyridine (B92270) with a nitrile group at the 2-position. sigmaaldrich.com This class of compounds is characterized by the presence of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The nitrile group imparts specific reactivity to the molecule, making it a versatile intermediate in organic synthesis.

3-Amino-6-methylpicolinonitrile is a substituted picolinonitrile with an amino group at the 3-position and a methyl group at the 6-position of the pyridine ring. This specific arrangement of functional groups provides a unique electronic and steric environment, influencing its reactivity and potential applications. The amino group can act as a nucleophile or be modified to introduce other functionalities, while the methyl group can influence the molecule's solubility and binding interactions.

The Significance of Pyridine Based Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and synthetic drugs. enpress-publisher.comrsc.orgrsc.org Its presence can enhance the pharmacological properties of a molecule, including its solubility, bioavailability, and ability to cross cell membranes. enpress-publisher.comrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-target binding.

The versatility of the pyridine scaffold allows for extensive structural modifications, enabling chemists to fine-tune the properties of a molecule to achieve desired biological activity. enpress-publisher.com Pyridine derivatives have been successfully incorporated into a wide range of therapeutic agents, including those with anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The ability to synthesize a diverse library of pyridine-containing compounds is a key strategy in the discovery of new and effective medicines. enpress-publisher.com

Research Trajectories for 3 Amino 6 Methylpicolinonitrile and Its Analogs

Functional Group Interconversions and Derivatization

Reactions at the Nitrile Moiety

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities. rsc.org The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. mdpi.comnih.gov

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. mdpi.comwikipedia.org Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, increasing the electrophilicity of the carbon, followed by attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. wikipedia.orgwikipedia.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. wikipedia.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govwikipedia.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate which is further reduced. nih.gov Milder reducing agents can sometimes be used to obtain aldehydes. wikipedia.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) can add to the nitrile group to form an imine intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of this intermediate yields a ketone. nih.gov This reaction is a valuable method for forming new carbon-carbon bonds.

The following table summarizes key reactions at the nitrile moiety.

| Reaction | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid or Amide | wikipedia.orgmdpi.comwikipedia.org |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | nih.govwikipedia.org |

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone | wikipedia.orgnih.gov |

Modifications of the Methyl Group

The methyl group on the pyridine ring, particularly at the 2- or 4-position, is more reactive than a methyl group on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. youtube.com This increased acidity of the methyl protons allows for a range of useful chemical modifications.

Condensation Reactions: The methyl group of picolines can be deprotonated by a strong base like butyllithium (B86547) to form a carbanion. wikipedia.org This nucleophile can then react with various electrophiles. A common reaction is the condensation with aldehydes, such as formaldehyde (B43269) or benzaldehyde, to form new carbon-carbon bonds and extend the carbon chain. wikipedia.orgacs.org For example, 2-picoline condenses with formaldehyde to produce 2-vinylpyridine. wikipedia.org

Oxidation: The methyl group can be oxidized to a carboxylic acid. wikipedia.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄). wikipedia.org This reaction converts the picoline into the corresponding picolinic acid. wikipedia.org Other methods involve catalytic oxidation using molecular halogen in the presence of actinic radiation or photoelectrocatalytic systems. rsc.orggoogle.com

| Reaction Type | Reagents | Product Functional Group | Reference |

| Condensation | 1. Strong Base (e.g., BuLi) 2. Aldehyde (e.g., R-CHO) | Alcohol, Alkene | wikipedia.orgacs.org |

| Oxidation | KMnO₄ or other oxidizing agents | Carboxylic Acid | wikipedia.orgwikipedia.orggoogle.com |

| Deprotonation | Butyllithium (BuLi) | Carbanion (Nucleophile) | wikipedia.org |

Stereoselective Synthesis of Chiral Picolinonitrile Derivatives

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. The synthesis of chiral picolinonitrile derivatives, where a stereocenter is present in the molecule, requires strategies that can control the three-dimensional arrangement of atoms. While specific examples for this compound are not prevalent, general principles of asymmetric synthesis can be applied.

One common approach is the use of a chiral catalyst . In the synthesis of a novel chiral organocatalyst, a stereocenter was introduced via nucleophilic addition to an azepine N-oxide, demonstrating how chirality can be installed on a heterocyclic system. Such catalysts can create a chiral environment around the reactants, directing the formation of one enantiomer or diastereomer over the other.

Another strategy involves the use of a chiral starting material from the "chiral pool." For instance, the asymmetric synthesis of furanomycin, an anti-bacterial amino acid, was achieved starting from a chiral aziridine. nih.govresearchgate.net This approach incorporates a pre-existing stereocenter into the final molecule.

In the context of picolinonitriles, one could envision a stereoselective reduction of a ketone derivative or a stereoselective alkylation of the methyl group using a chiral auxiliary or catalyst to introduce a new stereocenter. The goal is to design a reaction pathway where the transition states leading to the different stereoisomers have significantly different energies. wikipedia.org

Sustainable and Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing.

Key Principles and Applications:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) and cascade reactions are effective strategies for improving atom economy.

Use of Safer Solvents and Reagents: Whenever possible, less hazardous solvents should be used. Water is often an ideal green solvent. The development of reactions that can proceed in water or other green solvents like ionic liquids is a key area of research.

Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is superior as they are used in small amounts and can be recycled. This includes biocatalysis (using enzymes), organocatalysis, and metal catalysis. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The use of alternative energy sources like microwave irradiation or photochemistry can sometimes lead to faster, more efficient reactions under milder conditions.

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up compared to traditional batch processes. chemicalbook.com

The table below outlines how green chemistry principles can be integrated into the synthesis of picolinonitriles.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Atom Economy | Employing one-pot or multicomponent reactions to build the pyridine ring. | Reduced waste, fewer purification steps. | |

| Safer Solvents | Using water or other benign solvents instead of volatile organic compounds. | Reduced environmental impact and worker exposure. | |

| Catalysis | Using recyclable catalysts for steps like oxidation or condensation. | Lower waste, reduced cost, milder reaction conditions. | acs.org |

| Energy Efficiency | Utilizing microwave-assisted or flow chemistry to reduce reaction times and energy input. | Lower energy consumption, faster production. | chemicalbook.com |

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable. google.com

Coordination Chemistry of 3 Amino 6 Methylpicolinonitrile As a Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of 3-Amino-6-methylpicolinonitrile is dictated by the presence and arrangement of its donor atoms: the pyridine (B92270) nitrogen, the amino group nitrogen, and the nitrile nitrogen. These groups offer multiple possibilities for binding to metal centers, leading to various coordination modes.

N-Donation from Pyridine Nitrogen and Amino Group

The pyridine nitrogen and the amino group are the primary sites for coordination in this compound. The lone pair of electrons on the pyridine nitrogen atom makes it a strong σ-donor, readily forming coordinate bonds with a wide variety of metal ions. Similarly, the nitrogen atom of the amino group also possesses a lone pair of electrons and can act as a donor atom.

Potential Chelation via Nitrile Nitrogen

While the pyridine and amino nitrogens are the more common coordination sites, the nitrile group (C≡N) also presents a potential, albeit weaker, coordination site. Nitriles are known to act as monodentate ligands, coordinating to metal centers in an end-on fashion. nih.gov The involvement of the nitrile nitrogen in coordination could lead to the formation of chelate rings, which generally enhance the stability of the resulting metal complex. The formation of a five- or six-membered chelate ring is particularly favorable. nih.gov However, the coordination of the nitrile group is often weaker compared to that of the pyridine and amino groups, and its participation in chelation would depend on the specific metal ion and reaction conditions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions at room temperature, hydrothermal synthesis, and diffusion methods. mdpi.com The choice of method often depends on the desired dimensionality and crystallinity of the final product.

Preparation of Transition Metal Complexes

A variety of transition metal complexes incorporating ligands with similar functionalities to this compound have been successfully synthesized and characterized. For instance, complexes of Ni(II), Co(II), Fe(II), Zn(II), and Cd(II) with aminopyridine-based ligands have been reported. researchgate.netelsevierpure.commdpi.com The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as water or ethanol. nih.govjocpr.com The resulting complexes can range from discrete mononuclear units to extended polymeric chains. researchgate.netelsevierpure.commdpi.com

For example, the reaction of NiSO₄·6H₂O or CoSO₄·7H₂O with 3-aminopyridine (B143674) in an aqueous solution at room temperature has been shown to yield polymeric chains where the 3-aminopyridine ligand bridges the metal centers. researchgate.net Similarly, mononuclear complexes of Co(II) with 3-aminopyridine and pseudohalide ligands have been prepared, demonstrating the versatility of this ligand system. researchgate.netelsevierpure.com

Table 1: Examples of Synthesized Transition Metal Complexes with Related Ligands

| Metal Ion | Ligand | Synthesis Method | Structural Feature |

| Ni(II) | 3-aminopyridine | Slow evaporation | Polymeric chain researchgate.net |

| Co(II) | 3-aminopyridine | Slow evaporation | Polymeric chain researchgate.net |

| Co(II) | 3-aminopyridine, NCS⁻ | Stirring | Mononuclear complex researchgate.net |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | Square planar geometry nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Reflux in ethanol | Tetrahedral geometry nih.gov |

This table is based on data for ligands with similar functional groups to this compound and illustrates the potential for forming a variety of transition metal complexes.

Preparation of Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is more extensively studied, there is potential for the formation of complexes with main group metals as well. The donor atoms of the ligand are capable of coordinating to a range of main group metal ions. The synthesis of such complexes would likely follow similar procedures to those used for transition metals, involving the reaction of a main group metal salt with the ligand in an appropriate solvent.

Catalytic Applications of Coordination Compounds

Metal complexes derived from ligands containing amino and pyridine functionalities have shown promise in various catalytic applications. scirp.orgnih.govscirp.orgsemanticscholar.orgresearchgate.net The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules.

For instance, metal complexes of amino acids have been investigated as catalysts in oxidation reactions, such as the epoxidation of alkenes. scirp.orgsemanticscholar.orgresearchgate.net Molybdenum and vanadium complexes, in particular, have demonstrated high activity in these reactions. scirp.orgsemanticscholar.orgresearchgate.net The specific catalytic activity and selectivity are influenced by the nature of the metal ion and the ligand framework.

Furthermore, chiral transition metal complexes have been employed as catalysts in asymmetric synthesis, facilitating the production of enantiomerically enriched products. nih.govmdpi.com The coordination of a chiral ligand to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. Given the structural features of this compound, its metal complexes could potentially be explored for their catalytic activity in a range of organic transformations.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Coordination ComplexesNo studies were identified that investigate the PCET mechanisms of coordination complexes formed with this compound.

Table of Mentioned Compounds

Since no specific compounds could be discussed within the requested framework, a table of compounds cannot be generated.

Advanced Spectroscopic and Chromatographic Characterization of 3 Amino 6 Methylpicolinonitrile

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 3-Amino-6-methylpicolinonitrile. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 2-amino-6-methylpyridine (B158447), the methyl protons typically appear as a singlet around 2.28-2.36 ppm. chemicalbook.comchemicalbook.com The aromatic protons on the pyridine (B92270) ring exhibit signals in the range of 6.13 to 7.29 ppm. chemicalbook.comchemicalbook.com For this compound, the introduction of the cyano group at the 3-position and the amino group at the 2-position would influence the chemical shifts of the remaining ring protons due to changes in the electronic environment. The amino protons themselves would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In similar pyridine derivatives, the methyl carbon signal is typically observed in the upfield region of the spectrum. chemicalbook.comchemicalbook.com The carbons of the pyridine ring will have distinct chemical shifts based on their substitution. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals. youtube.com

COSY spectra would reveal the coupling between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the carbon of the nitrile group and the ring carbons at positions 2, 3, and 6, by observing their long-range couplings to nearby protons. youtube.com

A hypothetical data table for the NMR analysis of this compound is presented below, based on expected chemical shift ranges and coupling patterns from analogous structures.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ | ~2.4 | ~20 | C2, C6 |

| H4 | ~6.7 | ~115 | C2, C5, C6, CN |

| H5 | ~7.5 | ~140 | C3, C4, C6 |

| NH₂ | ~5.0 (broad) | - | C2, C3 |

| C2 | - | ~158 | H4, CH₃ |

| C3 | - | ~95 | H4, H5, NH₂ |

| C4 | - | ~115 | H5 |

| C5 | - | ~140 | H4 |

| C6 | - | ~155 | H4, H5, CH₃ |

| CN | - | ~117 | H4 |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives a sharp, intense band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would also detect the vibrational modes. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Nitrile (C≡N) | C≡N Stretch | 2220-2260 (sharp, intense) | Strong, sharp |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Strong |

| Methyl (CH₃) | C-H Stretch | 2850-2960 | Moderate |

| Aromatic C-H | C-H Stretch | >3000 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nist.gov For this compound (C₇H₇N₃), the exact mass can be calculated. HRMS instruments, such as quadrupole orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). nih.govresearchgate.net This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated exact mass. mdpi.com For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of this compound would be compared to the measured value to confirm its elemental composition.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound contains π electrons that can be excited by UV radiation. The presence of the amino and nitrile substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). Typically, substituted pyridines exhibit π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths. The specific λ_max values would provide insight into the conjugated system of the molecule.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov While this compound itself is not chiral, this technique would be relevant if the compound were to be used as a ligand to form a chiral metal complex or if a chiral derivative were synthesized. researchgate.net In such cases, the ECD spectrum would exhibit positive or negative Cotton effects at specific wavelengths, which could be used to determine the absolute configuration of the chiral center(s) by comparing the experimental spectrum with theoretically calculated spectra. nih.gov The intensity and sign of the ECD signals are highly sensitive to the stereochemistry of the molecule. researchgate.net

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating the components of a mixture and are therefore vital for assessing the purity of this compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. A UV detector would be used to monitor the elution of the compound and any impurities. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

For impurity profiling, a combination of HPLC and mass spectrometry (LC-MS) is highly effective. By coupling the HPLC to a mass spectrometer, the molecular weights of any co-eluting impurities can be determined. Further fragmentation of these impurity ions in the mass spectrometer (MS/MS) can provide structural information, aiding in their identification. unito.it This is crucial for understanding the reaction byproducts and degradation products. Gas chromatography (GC) could also be employed, particularly if the impurities are volatile. nist.gov

High-Performance Liquid Chromatography (HPLC/UHPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of this compound. chromatographyonline.com These methods offer high resolution and sensitivity, making them ideal for separating the main compound from any potential impurities.

Method development for HPLC/UHPLC analysis of this compound involves a systematic optimization of several key parameters to achieve the desired separation efficiency and analysis time. chromatographyonline.comnih.gov This process often utilizes a response surface methodology to explore the influence of various factors. nih.gov

Key Optimized Parameters for HPLC/UHPLC Analysis:

| Parameter | Typical Conditions and Rationale |

| Stationary Phase (Column) | Reversed-phase columns, such as C18, are commonly employed due to the non-polar nature of the analyte. The choice of a specific C18 column depends on factors like particle size (typically 1.7-5 µm) and column dimensions, which influence efficiency and backpressure. researchgate.net |

| Mobile Phase | A gradient elution is often preferred to effectively separate compounds with varying polarities. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. researchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the amino-substituted picolinonitrile. |

| Flow Rate | The flow rate is optimized to balance analysis time and separation efficiency. In HPLC, flow rates are typically around 1.0 mL/min, while UHPLC systems can operate at higher flow rates due to the smaller particle size of the stationary phase, leading to faster analyses. sigmaaldrich.comelementlabsolutions.com |

| Column Temperature | Maintaining a consistent column temperature, often slightly above ambient (e.g., 30-40°C), helps to ensure reproducible retention times and can improve peak shape by reducing mobile phase viscosity. researchgate.net |

| Detection | UV detection is commonly used, with the wavelength set to the absorbance maximum of this compound to ensure maximum sensitivity. europa.eu |

The optimization process aims to achieve a robust method with good resolution between the main peak and any impurity peaks, symmetrical peak shapes, and a reasonable run time. youtube.com UHPLC, with its smaller particle size columns, generally offers higher efficiency and faster analysis times compared to traditional HPLC. nih.gov

Gas Chromatography (GC) for Volatile Impurities

While HPLC is the primary tool for analyzing non-volatile components, Gas Chromatography (GC) is essential for the detection and quantification of any volatile impurities that may be present in this compound. These impurities could originate from residual solvents used during synthesis or from side reactions.

Due to the low volatility of this compound itself, direct GC analysis is often not feasible as it can lead to thermal degradation in the injector port. mdpi.com Therefore, a derivatization step is typically required to convert the analyte and any non-volatile impurities into more volatile and thermally stable compounds. A common derivatization agent is hexamethyldisilazane (B44280) (HMDS), which reacts with the amino group to form a trimethylsilyl (B98337) (TMS) derivative. nih.gov

Typical GC Method Parameters:

| Parameter | Typical Conditions |

| Column | A fused-silica capillary column with a non-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase, is often used for the separation of the TMS derivatives. nist.gov |

| Injector Temperature | The injector temperature is optimized to ensure efficient volatilization of the derivatives without causing thermal decomposition, typically around 280°C. nist.gov |

| Oven Temperature Program | A temperature program is employed to separate compounds with different boiling points. The program typically starts at a lower temperature and ramps up to a higher temperature to elute all components of interest. nist.gov |

| Detector | A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For identification purposes, a Mass Spectrometer (MS) is coupled to the GC, providing structural information about the separated components. |

GC analysis is crucial for ensuring the absence of potentially harmful volatile organic compounds in the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. enovatia.com It is an indispensable tool for the purity assessment and impurity identification of this compound. enovatia.comnih.gov

LC-MS allows for the detection of impurities at very low levels and provides valuable information about their molecular weight. enovatia.com This is particularly useful for identifying unknown impurities that may not be commercially available as reference standards. Derivatization with reagents like picolinic acid can enhance the electrospray ionization (ESI) response, leading to improved sensitivity in LC-MS analysis. nih.gov

Workflow for LC-MS Impurity Profiling:

Separation: An optimized HPLC or UHPLC method, similar to the one described in section 5.2.1, is used to separate the main compound from its impurities.

Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

Mass Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight of the parent compound and any co-eluting impurities.

Fragmentation (MS/MS): For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the impurity.

The use of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity, further aiding in its identification. nih.gov

Chiral Chromatography for Enantiomeric Purity

For chiral molecules, where different enantiomers can have distinct pharmacological effects, it is crucial to determine the enantiomeric purity. chromatographyonline.com While this compound itself is not chiral, it may be used in the synthesis of chiral final products. If any of the starting materials or intermediates in the synthesis of this compound are chiral, or if a chiral center is introduced during its synthesis, then chiral chromatography would be necessary to separate and quantify the enantiomers.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The selection of the appropriate CSP is critical for achieving a successful separation. sigmaaldrich.com

Commonly Used Chiral Stationary Phases:

Polysaccharide-based CSPs: These are widely used and offer broad applicability for a range of compounds.

Protein-based CSPs: These can provide excellent enantioselectivity for certain classes of molecules. nih.gov

Cyclodextrin-based CSPs: These are effective for separating a variety of chiral compounds. sigmaaldrich.com

Zwitterionic CSPs: These have shown success in separating chiral amino acids and peptides. chiraltech.com

The mobile phase composition, flow rate, and column temperature are optimized to maximize the resolution between the enantiomeric peaks. sigmaaldrich.com The goal is to develop a method that can accurately quantify the amount of the undesired enantiomer, often at very low levels. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous information about the molecular structure, conformation, and packing of this compound in its solid state.

The process involves growing a single, high-quality crystal of the compound, which is then exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be generated. nih.gov From this map, the positions of the individual atoms can be determined, revealing the exact bond lengths, bond angles, and torsional angles within the molecule.

This structural information is invaluable for:

Confirming the chemical identity and connectivity of the molecule.

Understanding intermolecular interactions, such as hydrogen bonding, which influence the crystal packing and physical properties of the solid. researchgate.net

Providing a basis for computational modeling and structure-activity relationship studies.

While obtaining suitable crystals can be a challenge, the detailed structural insights provided by X-ray crystallography are unparalleled.

Analytical Method Validation for Research Applications

For any analytical method to be used in a research or quality control setting, it must undergo a thorough validation process to demonstrate its suitability for its intended purpose. demarcheiso17025.comnih.gov Method validation ensures that the analytical procedure is reliable, reproducible, and accurate. researchgate.netresearchgate.net The validation process involves evaluating several key performance characteristics as defined by international guidelines. researchgate.netcuni.cz

Key Validation Parameters:

| Parameter | Description and Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.0 is typically required. mdpi.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. mdpi.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). europa.eu |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

A comprehensive validation report is generated that documents the results of all validation experiments, demonstrating that the analytical method is fit for its intended use in the characterization of this compound.

Biological and Biomedical Research Applications of 3 Amino 6 Methylpicolinonitrile Derivatives

Role as Building Blocks in Pharmaceutical Synthesis

The 3-Amino-6-methylpicolinonitrile core is a privileged scaffold in medicinal chemistry, frequently utilized for the construction of more complex molecules with therapeutic potential. Its amino and cyano functionalities serve as reactive handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the formation of fused ring systems. This adaptability makes it an invaluable building block in the synthesis of compounds targeting a range of diseases.

The synthesis of various heterocyclic compounds often starts with aminocyanopyridine derivatives. These reactions can include cyclocondensation to form fused pyrimidine (B1678525) or pyrazole (B372694) rings, which are common motifs in many biologically active compounds. The versatility of the this compound scaffold allows for the creation of extensive compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Exploration of Bioactivity and Therapeutic Potential

The derivatives of this compound have been investigated for a broad spectrum of biological activities, demonstrating their potential in various therapeutic areas.

Enzyme Inhibition Studies (e.g., Kinase Inhibition)

Derivatives of this compound have emerged as significant candidates in the field of enzyme inhibition, particularly as kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov The 3-aminopyrazole (B16455) moiety, which can be synthesized from aminopicolinonitrile precursors, has been identified as an excellent starting point for developing selective kinase inhibitors. nih.gov

For example, certain cyanopyridone-based compounds derived from this scaffold have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key targets in cancer therapy. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole ring can significantly impact the selectivity of these inhibitors. nih.gov The nicotinonitrile scaffold has also been utilized to develop inhibitors of other kinases, such as c-Met and Pim-1, with some derivatives showing nanomolar potency. nih.gov

Table 1: Examples of this compound Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase(s) | Reported Activity | Reference |

|---|---|---|---|

| Cyanopyridones | VEGFR-2, HER-2 | Dual inhibition | nih.gov |

| 3-Amino-1H-pyrazoles | CDKs (e.g., CDK16) | Selective inhibition | nih.gov |

| Nicotinonitriles | c-Met, Pim-1 | Nanomolar IC50 values | nih.gov |

| Phthalic-based derivatives | Type-2 kinases | Cytotoxic actions against various tumor cell lines | nih.gov |

Receptor Modulation Investigations (e.g., Chemokine Receptors)

Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that play a vital role in immune responses and are implicated in various inflammatory diseases and cancer. nih.govnih.gov Derivatives of this compound have been explored for their ability to modulate the function of these receptors. nih.gov

Specifically, research has focused on developing antagonists for chemokine receptors like CCR2 and CCR5. biorxiv.org For instance, novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against the human chemokine receptor 2 (hCCR2). nih.gov Structure-activity studies have led to the identification of highly potent hCCR2 antagonists. nih.gov The development of small-molecule chemokine receptor antagonists is a significant area of research for treating diseases such as rheumatoid arthritis, multiple sclerosis, and HIV-1 infection. nih.gov

Table 2: this compound Derivatives in Chemokine Receptor Modulation

| Derivative Type | Target Receptor | Activity | Therapeutic Potential | Reference |

|---|---|---|---|---|

| 3-Aminopyrrolidines | hCCR2 | Antagonist | Inflammatory diseases | nih.gov |

| Small molecules | CCR5 | Antagonist | HIV-1 infection | nih.gov |

Antimicrobial and Antiviral Activity Assessments

The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research, and derivatives of this compound have shown promise in this domain. nih.govresearchgate.net

A variety of 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov For example, a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives demonstrated both antibacterial and antifungal properties. nih.gov Similarly, fluoroquinolone derivatives incorporating a 3-aminopyrazole moiety fused with a piperidine (B6355638) ring have exhibited potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com

In the realm of antiviral research, derivatives have been assessed for their activity against various viruses. uobasrah.edu.iq For instance, certain 6-amino-quinolones have shown potential as antiviral agents, with their activity being linked to their ability to interact with viral nucleic acid structures. nih.gov Additionally, aminoglycoglycerolipid derivatives have been found to possess notable anti-influenza A virus (IAV) activity. mdpi.com

Table 3: Antimicrobial and Antiviral Activity of this compound Derivatives

| Derivative Class | Activity Type | Pathogen(s) | Key Findings | Reference |

|---|---|---|---|---|

| 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitriles | Antibacterial, Antifungal | Various bacteria and fungi | Broad-spectrum activity | nih.gov |

| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones | Antibacterial | Gram-positive and Gram-negative bacteria | Potent against resistant strains | mdpi.com |

| 6-Amino-quinolones | Antiviral | HIV | Interaction with viral nucleic acids | nih.gov |

| Aminoglucoglycerolipids | Antiviral | Influenza A Virus | Inhibition of viral multiplication | mdpi.com |

Anticancer Research and Cytotoxicity Evaluations

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have demonstrated significant potential in this area. nih.govchemrxiv.org

Numerous studies have reported the potent antitumor activity of aminocyanopyridine derivatives. For example, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown anticancer properties against various cancer cell lines, including glioblastoma, liver, breast, and lung cancer. chemrxiv.org Similarly, novel 3-methyl-1,6-diazaphenothiazine derivatives have exhibited significant cytotoxic activity against several cancer cell lines, with some compounds being more potent than the standard drug cisplatin. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis in cancer cells. nih.gov

Two series of compounds bearing a 3-amino-1,2,4-triazole scaffold, which can be synthesized from aminopicolinonitrile precursors, were evaluated for their anticancer activity against a panel of cancer cell lines, revealing promising dual anticancer and antiangiogenic activity. nih.gov

Table 4: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma, Liver, Breast, Lung | Not specified | Potent anti-cancer activity | chemrxiv.org |

| 3-Methyl-1,6-diazaphenothiazines | Melanoma, Lung, Colon, Renal, Leukemia | Induction of apoptosis | Stronger cytotoxicity than cisplatin | nih.gov |

| 3-Amino-1,2,4-triazoles | Various cancer cell lines | Dual anticancer and antiangiogenic | Promising dual activity | nih.gov |

| 6-Morpholino- and 6-Amino-9-sulfonylpurines | Human Leukemia Cells | Induction of apoptosis | Potent antitumor agents | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Functionalized Picolinonitrile Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For functionalized picolinonitrile scaffolds, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

These studies involve systematically modifying the picolinonitrile core and its substituents to understand their impact on the compound's interaction with its biological target. nih.gov For instance, in the development of kinase inhibitors, small modifications on the pyrazole ring of 3-aminopyrazole-based inhibitors were found to have significant effects on their selectivity. nih.gov Similarly, in the design of CCR5 antagonists, SAR studies of different amide substituents on the lead compound were critical in identifying the most potent analogues. nih.gov

The insights gained from SAR studies guide the rational design of new derivatives with improved therapeutic potential. nih.gov By understanding which functional groups are essential for activity and which can be modified to enhance other properties, medicinal chemists can more efficiently develop new drug candidates based on the versatile this compound scaffold. nih.gov

Molecular Mechanisms of Action in Biological Systems

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a variety of molecular mechanisms of action, primarily centered around the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

A primary mechanism of action for many picolinonitrile derivatives is the competitive inhibition of ATP binding to the kinase active site. The heteroaromatic scaffold of the picolinonitrile can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitor binding. nih.gov Variations in the substituents on the picolinonitrile core allow for the fine-tuning of selectivity and potency towards specific kinases.

Kinase Inhibition Profiles:

Research has identified several key kinase families that are targeted by derivatives of this scaffold:

Cyclin-Dependent Kinases (CDKs): Certain aminopyrazole-based derivatives, which share structural similarities with aminopicolinonitriles, have shown potent inhibitory activity against CDKs. nih.gov These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest, typically at the G1 to S phase transition, by preventing the phosphorylation of the retinoblastoma (Rb) protein. nih.gov

Src Family Kinases (SFKs): Aminoimidazole derivatives, another class of compounds with related structural features, have been optimized as potent SFK inhibitors. nih.gov SFKs are non-receptor tyrosine kinases that are often hyperactivated in various cancers, playing roles in cell growth, adhesion, and migration. Inhibition of SFKs can disrupt these oncogenic signaling pathways. nih.gov

Pim Kinases: Pyridothienopyrimidinone derivatives have been designed as inhibitors of Pim-1 kinase, a constitutively active serine/threonine kinase involved in cell cycle progression, apoptosis, and drug resistance. nih.gov

VEGFR-2 and HER-2: Certain cyanopyridone derivatives have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that supply tumors, while HER-2 inhibition is a validated strategy in certain types of breast cancer.

The molecular interactions of these inhibitors are often elucidated through computational studies, such as molecular docking, which predict the binding orientation of the compound within the kinase's active site. mdpi.com These studies help in understanding the structure-activity relationships (SAR) and in designing more potent and selective inhibitors. For instance, the introduction of specific chemical groups can lead to additional interactions with hydrophobic pockets or other regions of the active site, enhancing binding affinity. mdpi.com

Beyond direct kinase inhibition, some derivatives have been shown to downregulate the expression of key genes involved in the cell cycle, such as cdk1 and topoisomerase II, without affecting p53. nih.gov This suggests that the anticancer effects of these compounds can be multifactorial, involving both the direct inhibition of enzymatic activity and the modulation of gene expression.

Table of Kinase Targets for Picolinonitrile Derivatives and Related Scaffolds

| Kinase Family | Specific Examples | Biological Role | Reference |

| Cyclin-Dependent Kinases (CDKs) | CDK4/6, CDK7, CDK9 | Cell Cycle Regulation | nih.gov |

| Src Family Kinases (SFKs) | Src, Fyn, Yes | Cell Growth, Adhesion, Migration | nih.gov |

| Pim Kinases | Pim-1 | Cell Cycle, Apoptosis, Drug Resistance | nih.gov |

| Receptor Tyrosine Kinases | VEGFR-2, HER-2 | Angiogenesis, Cell Proliferation | mdpi.com |

Preclinical Development Considerations for Picolinonitrile-Based Drug Candidates

The translation of a promising picolinonitrile-based compound from a laboratory curiosity to a clinical candidate involves a rigorous preclinical development phase. This stage is critical for assessing the safety and efficacy of the potential drug before it can be administered to humans. Key considerations during this phase include pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.

Pharmacokinetics (PK):

Pharmacokinetics describes how the body affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a picolinonitrile derivative is essential for determining its potential for oral bioavailability and for establishing a dosing regimen that maintains therapeutic concentrations at the target site. science.gov

Preclinical PK studies are typically conducted in animal models, such as mice or rats. nih.gov These studies involve administering the compound and then measuring its concentration in blood and various tissues over time. nih.gov Key PK parameters that are evaluated include:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Clearance: The rate at which the drug is removed from the body.

Volume of Distribution: The extent to which the drug distributes into tissues.

Half-life: The time it takes for the drug concentration to decrease by half.

Formulation plays a crucial role in optimizing the PK profile. For compounds with poor aqueous solubility, various formulation strategies, such as the use of co-solvents, surfactants, or complexing agents, can be employed to enhance absorption. science.gov The route of administration (e.g., oral, intravenous) also significantly impacts the PK profile and is a key consideration in early development. nih.gov

Pharmacodynamics (PD):

Pharmacodynamics is the study of what a drug does to the body. In the context of picolinonitrile-based kinase inhibitors, PD studies aim to demonstrate that the drug is engaging its target and eliciting the desired biological response. This is often assessed by measuring biomarkers in preclinical models. For example, if a compound is designed to inhibit a specific kinase, a PD study might measure the phosphorylation status of a known substrate of that kinase in tumor tissue after drug administration.

Translational modeling and simulation of preclinical PK/PD data are increasingly used to predict the human dose range that is likely to be both safe and effective. nih.gov

Toxicology:

Toxicological assessments are a cornerstone of preclinical development, designed to identify any potential adverse effects of the drug candidate. nih.gov These studies are conducted in animal models and involve administering the compound at various dose levels, including those much higher than the anticipated therapeutic dose.

Key aspects of preclinical toxicology studies include:

Acute toxicity: The effects of a single high dose. nih.gov

Repeat-dose toxicity: The effects of long-term administration.

Genotoxicity: The potential for the drug to damage DNA.

Safety pharmacology: The effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Computational tools are also increasingly being used in predictive toxicology to identify potential liabilities early in the drug discovery process, which can help to reduce the reliance on animal testing. nih.gov

Table of Preclinical Development Considerations

| Development Stage | Key Objectives | Methods | Reference |

| Pharmacokinetics (PK) | Determine ADME properties, assess bioavailability, establish PK/PD relationships. | In vivo studies in animal models (mice, rats), bioanalytical method development, PK modeling. | science.govnih.govnih.gov |

| Pharmacodynamics (PD) | Demonstrate target engagement, measure biological response, identify biomarkers. | In vivo studies in disease models, biomarker analysis (e.g., Western blotting, ELISA). | nih.gov |

| Toxicology | Identify potential adverse effects, determine a safe starting dose for human trials. | Acute and repeat-dose toxicity studies in animals, genotoxicity assays, safety pharmacology studies. | nih.gov |

Material Science Applications of 3 Amino 6 Methylpicolinonitrile

Precursors for Advanced Organic Materials

The molecular architecture of 3-Amino-6-methylpicolinonitrile makes it a promising precursor for a variety of advanced organic materials. The presence of multiple reactive sites—the amino group, the nitrile group, and the activated methyl group—allows for a diverse range of chemical transformations. These functional groups can be independently or concertedly modified to construct larger, more complex organic molecules with tailored properties.

The amino group can undergo reactions such as diazotization, acylation, and Schiff base condensation, enabling the integration of the picolinonitrile core into larger molecular frameworks. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic structures. These transformations are fundamental in creating building blocks for supramolecular assemblies, liquid crystals, and other functional organic materials.

Applications in Organic Electronics and Optoelectronic Devices

The potential of this compound in organic electronics and optoelectronics is significant, primarily due to the electron-deficient nature of the pyridine (B92270) ring, which can be further modulated by its substituents. This inherent electronic character makes it a candidate for use in various components of electronic devices.

While specific studies on the use of this compound in OLEDs are not widely detailed in public literature, its listing as an OLED material by suppliers suggests its potential role as a building block for charge-transporting materials or as a component of emissive layers. bldpharm.com The nitrile and amino groups can influence the frontier molecular orbital energies (HOMO and LUMO), which are critical for efficient charge injection, transport, and recombination in OLEDs.

Below is a prospective table outlining the potential roles of this compound derivatives in organic electronic devices, based on general principles of materials design.

| Device Component | Potential Role of this compound Derivative | Rationale |

| Hole Transport Layer (HTL) | As a precursor to a hole-transporting material. | The amino group can be functionalized to create triarylamine-like structures, which are known for their hole-transporting capabilities. |

| Electron Transport Layer (ETL) | As a precursor to an electron-transporting material. | The electron-deficient picolinonitrile core can be incorporated into larger conjugated systems to facilitate electron transport. |

| Emissive Layer (EML) | As a component of a host or dopant material. | Modification of the picolinonitrile structure can lead to molecules with desirable photoluminescent properties, such as high quantum yields and specific emission colors. |

Functional Materials for Sensing and Recognition

The structure of this compound is well-suited for the development of functional materials for chemical sensing and molecular recognition. The amino and nitrile groups, along with the nitrogen atom of the pyridine ring, can act as binding sites for metal ions and other analytes.

The development of chemosensors often relies on changes in the optical or electronic properties of a molecule upon binding to a target analyte. For instance, the fluorescence of a molecule derived from this compound could be quenched or enhanced in the presence of specific metal ions. While direct research on this compound as a sensor is limited, related aminopyridine derivatives have been successfully employed as sensitive and selective chemosensors for various metal ions.

Polymer Chemistry and Polymeric Architectures

In the realm of polymer chemistry, this compound can serve as a functional monomer for the creation of novel polymeric architectures. The amino and nitrile groups offer pathways for polymerization. For example, the amino group can be used in polycondensation reactions to form polyamides or polyimides, while the nitrile group can potentially undergo polymerization under specific conditions.

The incorporation of the this compound unit into a polymer backbone can impart specific properties to the resulting material. These may include enhanced thermal stability, specific optical and electronic properties, and the ability to coordinate with metal ions, leading to the formation of metallopolymers. Such polymers could find applications in areas ranging from high-performance plastics to materials for catalysis and separation.

The following table summarizes the potential polymerization pathways and resulting polymer types for this compound.

| Polymerization Pathway | Reactive Group(s) | Potential Polymer Type | Potential Properties and Applications |

| Polycondensation | Amino group (with a diacid or diacyl chloride) | Polyamide | High thermal stability, good mechanical properties. |

| Polycondensation | Amino group (with a dianhydride) | Polyimide | Excellent thermal and chemical resistance, dielectric applications. |

| Modification then Polymerization | Nitrile group (e.g., hydrolysis to carboxylic acid, then polycondensation) | Polyester, Polyamide | Tunable properties based on the co-monomer. |

Theoretical and Computational Investigations of 3 Amino 6 Methylpicolinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. redalyc.org It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest. DFT studies on compounds analogous to 3-Amino-6-methylpicolinonitrile have been used to determine stable conformations and optimize molecular geometries. nih.gov

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its most stable three-dimensional structure. researchgate.net These calculations determine key geometric parameters like bond lengths, bond angles, and dihedral angles. The analysis can reveal the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl substituents. Conformational analysis helps identify the global minimum energy structure, which is crucial for understanding the molecule's reactivity and interactions. redalyc.org The presence of different conformers and their relative energies can be assessed, which is particularly important for flexible molecules. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table presents theoretical data based on typical values found in computational studies of similar heterocyclic compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| C-N (ring) | ~1.33 - 1.37 Å | |

| C-CH₃ | ~1.51 Å | |

| C-NH₂ | ~1.38 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~123° | |

| C-C-NH₂ | ~121° | |

| Dihedral Angle | H-N-C-C | ~0° or ~180° (planar) |

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. researchgate.net These computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. redalyc.org For this compound, specific vibrational modes such as the C≡N nitrile stretch, N-H stretches of the amino group, and C-H stretches of the methyl group can be assigned. researchgate.netnih.gov This detailed assignment helps in the interpretation of experimental spectra. redalyc.org

Table 2: Comparison of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table illustrates the typical correlation between experimental and computationally predicted IR data for similar molecules. redalyc.org

| Vibrational Mode | Functional Group | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 | ~3345 |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 | ~3440 |

| C≡N Stretch | Nitrile (-CN) | ~2220 | ~2225 |

| C-H Stretch | Methyl (-CH₃) | ~2950 | ~2955 |

| Ring Breathing | Pyridine Ring | ~990 | ~995 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules. nih.gov Calculations can predict the chemical shifts for the protons on the pyridine ring, the amino group, and the methyl group, as well as for all the carbon atoms in this compound. The accuracy of these predictions can be high, with correlation coefficients between calculated and experimental shifts often exceeding 0.99 for ¹³C NMR. researchgate.netnih.gov

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Ligand-Protein Binding

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly their interactions with other molecules like proteins and solvents. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the dynamic nature of molecular interactions. biorxiv.org

For this compound, MD simulations can be used to understand how it interacts with a biological target, such as a protein's binding site. tue.nl These simulations can reveal key intermolecular interactions, including:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and nitrile nitrogen can act as acceptors. MD simulations can track the formation and lifetime of these bonds with specific amino acid residues. nih.gov

Hydrophobic Interactions: The methyl group and the aromatic ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. physchemres.org

By simulating the ligand within the receptor's binding site, researchers can assess the stability of its binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.netmdpi.com This information is critical for understanding the mechanism of action and for optimizing ligand affinity. nih.govunc.edu

In Silico Screening for Ligand-Receptor Binding and Drug Discovery

In silico screening involves using computational methods to search large databases of compounds to identify those that are likely to bind to a drug target. researchgate.netnih.gov If this compound were a fragment or lead compound, these techniques could be used to explore its potential and find derivatives with improved properties.

The process typically begins with molecular docking, where the 3D structure of the ligand is computationally fitted into the 3D structure of the target protein's binding site. mdpi.com Docking programs score the different binding poses based on factors like shape complementarity and intermolecular energetics, predicting the most likely binding mode and estimating binding affinity. nih.gov

This initial screening can be followed by more rigorous methods, such as the MD simulations described above, to refine the binding poses and obtain more accurate estimates of binding free energy for the top-scoring candidates. researchgate.netnih.gov These computational approaches can prioritize which compounds to synthesize and test experimentally, saving significant time and resources in the drug discovery pipeline. tue.nl

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a valuable tool for investigating the pathways of chemical reactions, including metabolic reactions that a drug candidate might undergo. By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along the reaction coordinate. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Amino 6 Methylpicolinonitrile

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is revolutionizing chemical manufacturing and drug discovery. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library synthesis.

Flow Chemistry: The synthesis of heterocyclic compounds like picolinonitriles can be significantly optimized using flow chemistry. This approach allows for precise control over temperature, pressure, and reaction times, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. Future research will likely focus on developing dedicated flow reactors for the multi-step synthesis of 3-Amino-6-methylpicolinonitrile derivatives, potentially improving yield and purity while minimizing waste.

Automated Synthesis: Automated synthesis platforms, which can perform multiple reaction steps and purifications without human intervention, are poised to accelerate the exploration of the chemical space around the picolinonitrile scaffold. chemrxiv.orgchemrxiv.org By integrating with these systems, researchers can rapidly generate libraries of derivatives for screening in drug discovery or materials science. synplechem.comresearchgate.net This high-throughput approach enables the systematic modification of the 3-amino, 6-methyl, or cyano groups to investigate structure-activity relationships (SAR) efficiently. synplechem.com Recent advancements have demonstrated the potential for automated systems to construct complex molecules, moving the field closer to a democratized discovery engine. chemrxiv.org

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis |

|---|---|---|---|

| Scalability | Often complex and non-linear | More straightforward and predictable | High throughput for small quantities |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes | Contained systems improve safety |

| Reproducibility | Can be variable | High | High chemrxiv.org |

| Speed (for library synthesis) | Slow, sequential | Moderate to Fast | Very Fast chemrxiv.orgresearchgate.net |

| Typical Application | Bulk manufacturing, exploratory chemistry | Process optimization, manufacturing | High-throughput screening, library generation synplechem.com |

Development of Novel Catalytic Systems Utilizing this compound Ligands

The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are crucial components of catalysts, influencing their activity, selectivity, and stability.

The development of novel catalytic systems is a dynamic area of research. nih.gov The structure of this compound allows it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino group nitrogen. This chelation effect can enhance the stability of the resulting metal complex. Furthermore, the nitrile group can be chemically modified to introduce additional coordinating atoms, creating multidentate ligands capable of forming highly stable and specific catalytic centers.

Future research is expected to focus on:

Synthesis of Chiral Ligands: By introducing chiral centers into the picolinonitrile backbone, it is possible to create ligands for asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals. mdpi.comhw.ac.uk

Immobilized Catalysts: Grafting these picolinonitrile-based ligands onto solid supports could lead to recyclable, heterogeneous catalysts, which are highly desirable for green and sustainable chemistry applications. mdpi.com

Photocatalysis: The pyridine ring is a known photoactive scaffold, suggesting that metal complexes derived from this compound could be explored for applications in light-driven chemical transformations.

Table 2: Potential Catalytic Applications for Picolinonitrile-Based Ligands

| Catalytic Reaction | Potential Metal Center | Role of Picolinonitrile Ligand |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) hw.ac.uk | Palladium (Pd), Nickel (Ni) | Stabilize the metal center, influence selectivity. capes.gov.br |

| Hydrogenation/Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Control stereochemistry in asymmetric variants. |

| C-H Activation/Amination snnu.edu.cn | Rhodium (Rh), Ruthenium (Ru) | Directing group to guide the catalyst to a specific C-H bond. |

| Polymerization | Titanium (Ti), Zirconium (Zr) | Influence polymer properties (e.g., tacticity). |

Targeted Drug Design and Precision Medicine Applications for Picolinonitrile Scaffolds

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous FDA-approved drugs and biologically active compounds. rsc.org This makes this compound an attractive starting point for drug discovery programs.

Targeted Drug Design: The functional groups on the molecule offer handles for diversification to create a library of compounds for screening against various biological targets. nih.gov The strategy of "scaffold hopping," where a known active core is replaced with a novel one like a picolinonitrile derivative, can be used to discover new intellectual property and improve a drug's properties. nih.gov Research indicates that derivatives of 6-amino-2-pyridone-3,5-dicarbonitriles, structurally related to picolinonitriles, exhibit anti-cancer properties, highlighting the potential of this chemical class. nih.gov

Precision Medicine: This approach tailors medical treatment to the individual characteristics of each patient, including their genetic makeup. illumina.comnih.govyoutube.com In oncology, for example, comprehensive genomic profiling can identify specific mutations in a patient's tumor that can be targeted by a specific drug. illumina.com The development of picolinonitrile-based inhibitors for specific kinases or other enzymes implicated in cancer could be a fruitful area of research. By designing molecules that are highly selective for a particular disease-driving protein, the principles of precision medicine can be applied, potentially leading to more effective and less toxic therapies. nih.gov

Advanced Material Engineering for Niche Applications

The application of organic molecules in materials science is a rapidly expanding field. The electronic properties and potential for self-assembly of picolinonitrile derivatives make them interesting candidates for advanced materials.

The combination of an electron-donating amino group and an electron-withdrawing cyano group on an aromatic ring creates a "push-pull" system. This can lead to interesting photophysical properties, such as fluorescence, which could be exploited in:

Organic Light-Emitting Diodes (OLEDs): Molecules with high quantum yields can be used as emitters in OLED displays.

Sensors: Changes in the fluorescence of a picolinonitrile-based material upon binding to a specific analyte (e.g., a metal ion or a biomolecule) could form the basis of a chemical sensor.

Non-linear Optics: The push-pull nature of the molecule can result in a large hyperpolarizability, a property useful for materials in telecommunications and optical computing.

Furthermore, the ability of the amino and nitrile groups to form hydrogen bonds suggests that these molecules could be designed to self-assemble into highly ordered structures, such as liquid crystals or organic frameworks. These materials could find niche applications in areas like data storage or separations.

Collaborative Research and Interdisciplinary Approaches in Picolinonitrile Research

The full potential of this compound and its derivatives will be best realized through collaborative and interdisciplinary research. The journey from a simple chemical building block to a high-value product requires expertise from multiple fields.

Chemists and Chemical Engineers: To develop efficient, scalable, and sustainable synthesis routes, including flow chemistry and automated processes. researchgate.net

Computational Chemists: To model the properties of new derivatives, predict their activity as catalysts or drugs, and guide synthetic efforts. nih.gov

Biologists and Pharmacologists: To screen compound libraries for biological activity and to understand their mechanisms of action in the context of targeted drug design and precision medicine.